4,6-Dibromoindoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromoindoline hydrochloride is a chemical compound with the molecular formula C8H8Br2ClN It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole The compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the indoline ring, and it is typically found in its hydrochloride salt form
Preparation Methods
The synthesis of 4,6-Dibromoindoline hydrochloride can be achieved through several routes. One common method involves the bromination of indoline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the 4 and 6 positions.
For industrial production, the process may involve large-scale bromination reactions with optimized conditions to maximize yield and purity. The resulting 4,6-Dibromoindoline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
4,6-Dibromoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dibromo compound to less brominated or debrominated products. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indoline compounds.
Scientific Research Applications
4,6-Dibromoindoline hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: Research into the potential therapeutic uses of indole derivatives includes their role as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dibromoindoline hydrochloride depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. For example, indole derivatives can inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access. The bromine atoms in this compound may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
4,6-Dibromoindoline hydrochloride can be compared with other indoline and indole derivatives, such as:
4-Bromoindoline: Lacks the second bromine atom at the 6 position, which may affect its reactivity and biological activity.
6-Bromoindoline: Similar to 4-Bromoindoline but with the bromine atom at the 6 position.
Indoline: The parent compound without any bromine substitution, which serves as a starting material for various derivatives.
Indole: A structurally related compound with a fused benzene and pyrrole ring, widely studied for its biological activities.
The uniqueness of this compound lies in its dual bromine substitution, which can influence its chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8Br2ClN |
---|---|
Molecular Weight |
313.41 g/mol |
IUPAC Name |
4,6-dibromo-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7Br2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H |
InChI Key |
YDAFFLUCDONDSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)Br)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.